N-butyl-6-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-butyl-6-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a molecular formula of C22H25N3O5S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of N-butyl-6-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
N-butyl-6-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-6-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-butyl-6-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with similar compounds such as:
3-(4-Bromophenyl)-N-butyl-6-(4-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
N-butyl-4-keto-6-(p-phenetylsulfamoyl)-1H-quinoline-3-carboxamide: Another related compound with variations in the substituent groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H31N3O5S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-butyl-6-[(4-ethoxyphenyl)-methylsulfamoyl]-N-ethyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H31N3O5S/c1-5-8-15-28(6-2)25(30)22-17-26-23-14-13-20(16-21(23)24(22)29)34(31,32)27(4)18-9-11-19(12-10-18)33-7-3/h9-14,16-17H,5-8,15H2,1-4H3,(H,26,29) |
InChI Key |
FOWJVLZSWREOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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